4-Isobutoxyisophthalonitrile
Overview
Description
4-Isobutoxyisophthalonitrile is a chemical compound with the molecular formula C12H12N2O. It is characterized by its unique structure, which includes a six-membered aromatic ring, two nitrile groups, and an isobutoxy substituent. This compound is known for its versatility and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutoxyisophthalonitrile typically involves the reaction of isophthalonitrile with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 50°C) under a nitrogen atmosphere. The reaction mixture is then quenched with water, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Isobutoxyisophthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Formation of substituted nitriles.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-Isobutoxyisophthalonitrile is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Isobutoxyisophthalonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The isobutoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
- 4-Isobutoxy-3-cyanobenzonitrile
- 4-Isobutyloxy-1,3-Benzenedicarbonitrile
- 4-(2-Methylpropoxy)-1,3-benzenedicarbonitrile
Comparison: 4-Isobutoxyisophthalonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-(2-methylpropoxy)benzene-1,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9(2)8-15-12-4-3-10(6-13)5-11(12)7-14/h3-5,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQZRQNRVCZKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455795 | |
Record name | 4-(2-Methylpropoxy)benzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161718-81-6 | |
Record name | 4-(2-Methylpropoxy)benzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Sodium Hydrosulfide in the synthesis of Febuxostat starting from 4-Isobutyloxy-1,3-Benzenedicarbonitrile?
A1: The research paper highlights that using sodium hydrosulfide (NaHS) instead of thioacetamide for the thioacetylation of 4-Isobutyloxy-1,3-Benzenedicarbonitrile leads to increased selectivity for the cyano group. [] This improved selectivity is crucial for achieving a higher yield of the desired intermediate in the Febuxostat synthesis. The study demonstrated an overall yield of 42.8% for the complete synthesis of Febuxostat starting from 4-Isobutyloxy-1,3-Benzenedicarbonitrile using this improved method. []
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